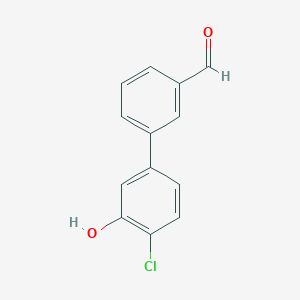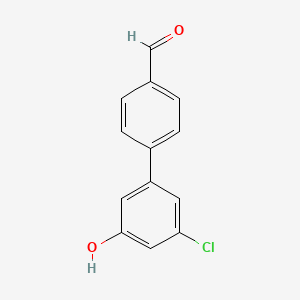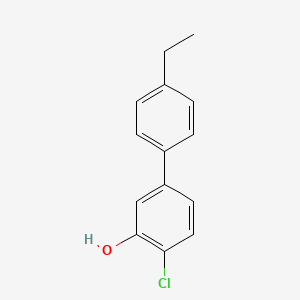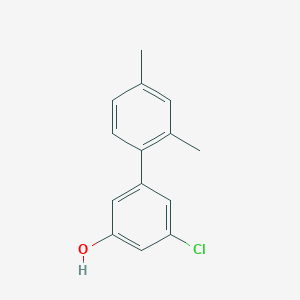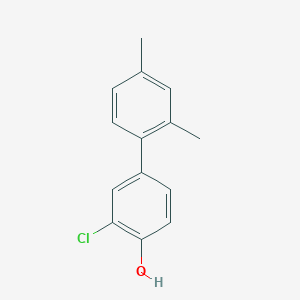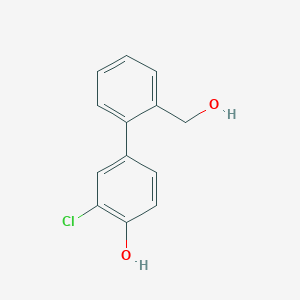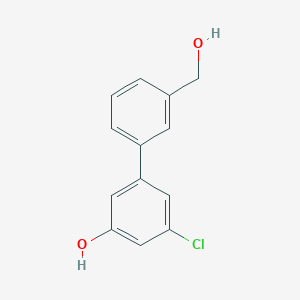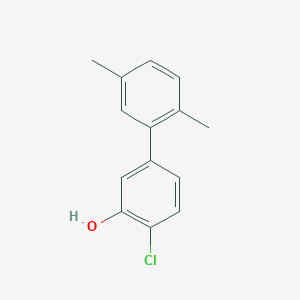
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% (2-Cl-5-DMPP) is a white crystalline solid with a molecular weight of 240.63 g/mol. It is an aromatic compound and is a derivative of phenol. It is soluble in water and ethanol, and insoluble in ether and benzene. 2-Cl-5-DMPP has a wide range of scientific applications, including synthesis, drug development, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has a wide range of scientific applications. It is used in drug development as a starting material for the synthesis of pharmaceuticals. It is also used in biochemical and physiological studies as a model compound for studying the effects of various compounds on cellular processes. Additionally, it is used in the synthesis of other compounds, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% is not fully understood, but it is believed to interact with proteins and lipids in the cell membrane. It is thought to bind to receptor sites on the cell membrane, which then triggers a cascade of biochemical reactions. This leads to the activation of various proteins and enzymes, which in turn leads to changes in the cell’s physiology.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has been studied for its effects on biochemical and physiological processes. It has been found to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate cell growth and differentiation. It has also been shown to inhibit the growth of certain cancer cells, and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory setting. It is also stable at room temperature and does not require special storage conditions. However, it is toxic and should be handled with care. It also has a low solubility in water and ethanol, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-5-(2,5-dimethylphenyl)phenol, 95%. Further studies could be conducted to better understand its mechanism of action and its effects on cell growth and differentiation. Additionally, research could be done to explore its potential applications in drug development and drug delivery. Finally, further studies could be conducted to explore its potential as an anti-inflammatory and anti-oxidant agent.
Synthesemethoden
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% can be synthesized in a laboratory setting using a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of phenol with an alkyl halide in the presence of a Lewis acid catalyst. The reaction proceeds in two steps, first forming an intermediate carbocation which then reacts with the phenol to form the desired product.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-10(2)12(7-9)11-5-6-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLPROSQVQEKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685863 |
Source


|
| Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dimethylphenyl)phenol | |
CAS RN |
1261960-82-0 |
Source


|
| Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

